molecular formula C9H9NO3 B018234 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione CAS No. 145887-88-3

1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione

Cat. No.: B018234
CAS No.: 145887-88-3
M. Wt: 179.17 g/mol
InChI Key: KHMVIOWJEDISGR-UHFFFAOYSA-N
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Description

1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione is a heterocyclic compound that features a fused ring system combining a furan and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the notable methods for synthesizing 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione involves a four-step cascade reaction. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization. The process starts with acrylamides and 4-hydroxy-2-alkynoates, and is catalyzed by rhodium . This method is advantageous due to its step-economy and ability to construct complex molecules efficiently.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the cascade reaction mentioned above could be adapted for large-scale synthesis. The reaction’s compatibility with room temperature and air, along with simple filtration for product isolation, makes it a promising candidate for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens and nucleophiles are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: It may be explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione is unique due to its specific fused ring system and the presence of two methyl groups

Properties

IUPAC Name

1,1-dimethyl-5H-furo[3,4-c]pyridine-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-9(2)5-3-4-10-7(11)6(5)8(12)13-9/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMVIOWJEDISGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=O)NC=C2)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463663
Record name 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145887-88-3
Record name 1,1-Dimethylfuro[3,4-c]pyridine-3,4(1H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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